Bis(2-nitrobenzyl) phosphorochloridate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-nitrobenzyl) phosphorochloridate typically involves the reaction of 2-nitrobenzyl alcohol with phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane (DCM) to facilitate the reaction. The reaction mixture is then purified through techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2-nitrobenzyl) phosphorochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting this compound with an amine would yield a phosphoramidate derivative .
Scientific Research Applications
Bis(2-nitrobenzyl) phosphorochloridate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis(2-nitrobenzyl) phosphorochloridate involves the transfer of the phosphoryl group to a target molecule. This process typically occurs through a nucleophilic attack on the phosphorus atom, leading to the formation of a new phosphoester or phosphoramidate bond . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Bis(p-nitrobenzyl) phosphorochloridate: Similar in structure but with para-nitro groups instead of ortho-nitro groups.
Bis(4-nitrobenzyl) phosphorochloridate: Another structural isomer with nitro groups at the 4-position.
Uniqueness
Bis(2-nitrobenzyl) phosphorochloridate is unique due to the position of the nitro groups, which can influence its reactivity and the types of reactions it undergoes. The ortho-nitro groups can create steric hindrance and electronic effects that differentiate it from its para- and meta-substituted counterparts .
Properties
CAS No. |
56883-17-1 |
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Molecular Formula |
C14H12ClN2O7P |
Molecular Weight |
386.68 g/mol |
IUPAC Name |
1-[[chloro-[(2-nitrophenyl)methoxy]phosphoryl]oxymethyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H12ClN2O7P/c15-25(22,23-9-11-5-1-3-7-13(11)16(18)19)24-10-12-6-2-4-8-14(12)17(20)21/h1-8H,9-10H2 |
InChI Key |
FAKJXMWKZKSDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COP(=O)(OCC2=CC=CC=C2[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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